molecular formula C11H13BrFNO B1344555 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide CAS No. 1119450-48-4

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide

Cat. No.: B1344555
CAS No.: 1119450-48-4
M. Wt: 274.13 g/mol
InChI Key: HEDYTRLWIOSDBF-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of butanamide, featuring a bromine atom and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide typically involves the reaction of 4-fluoroaniline with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorophenyl groups may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(4-fluorophenyl)butanamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-(4-Fluorophenyl)-2-bromopropanamide: Has a shorter carbon chain, which may influence its physical and chemical properties.

Uniqueness

2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide is unique due to the presence of both bromine and fluorophenyl groups, which confer specific reactivity and potential biological activity. The N-methyl group further distinguishes it from similar compounds, potentially affecting its solubility and interaction with molecular targets.

Properties

IUPAC Name

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-3-10(12)11(15)14(2)9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYTRLWIOSDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254335
Record name 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-48-4
Record name 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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